molecular formula C23H22N2O2S B11335246 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide

Cat. No.: B11335246
M. Wt: 390.5 g/mol
InChI Key: BEWYYFQTACSGFU-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features an indole moiety, a thiophene ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H22N2O2S/c1-16-7-5-8-17(13-16)27-15-22(26)25(2)23(21-11-6-12-28-21)19-14-24-20-10-4-3-9-18(19)20/h3-14,23-24H,15H2,1-2H3

InChI Key

BEWYYFQTACSGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . The resulting intermediate is then reacted with 3-methylphenoxyacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The thiophene ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to the combination of indole, thiophene, and phenoxyacetamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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